- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)
944906-24-5 structure
Product Name:1-(pyrimidin-2-yl)ethan-1-amine
N.o CAS:944906-24-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977
Update Time:2025-05-22
1-(pyrimidin-2-yl)ethan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- Chave InChI: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- SMILES: NC(C)C1N=CC=CN=1
Propriedades Computadas
- Massa Exacta: 123.08000
- Massa monoisotópica: 123.079647300g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 78.4
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.5
- Superfície polar topológica: 51.8Ų
Propriedades Experimentais
- PSA: 51.80000
- LogP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
中国海关编码:
2933599090概述:
2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(pyrimidin-2-yl)ethan-1-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11380-5g |
1-pyrimidin-2-ylethanamine |
944906-24-5 | 95% | 5g |
$1939 | 2023-09-07 | |
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
| TRC | P997518-10mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | P997518-50mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 50mg |
$316.00 | 2023-05-17 | ||
| TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95%+ | 1g |
$999 | 2024-07-19 | |
| eNovation Chemicals LLC | D620833-100g |
1-pyrimidin-2-ylethanamine HCl salt |
944906-24-5 | 95% | 100g |
$13800 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0994975-5g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 5g |
$950 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1G |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥ 2,560.00 | 2023-04-12 |
1-(pyrimidin-2-yl)ethan-1-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Referência
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
Referência
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Referência
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referência
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
Número da Ordem:A21464
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 16:01
Preço ($):471.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
Número da Ordem:sfd18336
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:38
Preço ($):discuss personally
E- mail:sales2@senfeida.com
1-(pyrimidin-2-yl)ethan-1-amine Literatura Relacionada
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Produtos relacionados
- 1568163-63-2(2-Pyrimidinemethanamine, α,5-dimethyl-, (αS)-)
- 299170-49-3(1,2-Ethanediamine, 1-(2-pyrimidinyl)- (9CI))
- 944906-27-8(1-(5-methylpyrimidin-2-yl)ethanamine)
- 2138337-19-4(1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride)
- 2095456-37-2((1S)-1-pyrimidin-2-ylethanamine;hydrochloride)
- 1268492-93-8((1S)-1-pyrimidin-2-ylethanamine)
- 1339236-24-6(2-pyrimidin-2-ylpropan-2-amine)
- 1183440-83-6(2-Pyrimidinemethanamine, alpha-ethyl-)
- 1159878-06-4(1-(pyrimidin-2-yl)cyclopropan-1-amine)
- 1616809-52-9(1-pyrimidin-2-ylethanamine;hydrochloride)